1,2-Ethanediol, 1-(1-naphthalenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)ethane-1,2-diol can be synthesized through various synthetic routes. One common method involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form the desired diol . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1-(Naphthalen-1-yl)ethane-1,2-diol often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-1,2-dicarboxylic acid, while reduction can produce naphthalene-1,2-dimethanol .
Scientific Research Applications
1-(Naphthalen-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the naphthalene ring can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethanol: This compound has a similar structure but with a single hydroxyl group instead of two.
1-(Naphthalen-1-yl)ethane-1,2-diamine: It features an amine group instead of hydroxyl groups.
1-(Naphthalen-1-yl)ethane-1,2-dicarboxylic acid: This compound has carboxylic acid groups instead of hydroxyl groups.
Uniqueness
1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its dual hydroxyl groups, which provide distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
13603-64-0 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-naphthalen-1-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2 |
InChI Key |
DIUGLBPPQLGORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)O |
Origin of Product |
United States |
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